3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
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Overview
Description
3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is a diarylmethane.
Scientific Research Applications
Antitussive Effects
Compounds related to azepino[2,1-b]quinazolones, including those similar to the specified chemical, have shown notable antitussive (cough suppressing) activity. One such compound demonstrated effects comparable to codeine, a common antitussive medication (Nepali et al., 2011).
Antihypertensive Properties
Quinazoline derivatives, including those with structures akin to the chemical , were found to possess significant antihypertensive (blood pressure-lowering) effects in studies involving spontaneously hypertensive rats (Takai et al., 1986).
Antiasthmatic Activity
7,8,9,10-Tetrahydro azepino[2,1-b]-quinazolin-12(6H)-one (TAZQ), closely related to the requested compound, has shown potent bronchodilator properties and significant anti-inflammatory and antioxidant activities, suggesting its potential as a treatment for asthma (Bande et al., 2012).
Immunopharmacological Effects
Another closely related compound, azepino[2,1-b]quinazolin-12(6H)-one-7, 8, 9, 10-tetrahydro (RLX), demonstrated notable effects on cell-mediated and humoral components of the immune system, suggesting its potential in immunopharmacology (Sharma et al., 1992).
Anticonvulsive and Antihypoxic Agents
The structure of quinazolines, similar to the compound , has been associated with potent anticonvulsive and antihypoxic activities, indicating potential applications in neurological disorders (Hori et al., 1990).
Antimicrobial Activity
Substituted quinazolin-3(4H)-ones, related to the specified chemical, have been synthesized and shown to exhibit antibacterial and antifungal activities (Raghavendra et al., 2008).
Anticancer Agent
TAZQ, similar in structure, has been reported for its anticancer potential and is under pre-clinical studies for this activity (Sharma et al., 2016).
Antitumor and Antiviral Agents
Quinazoline derivatives, akin to the mentioned chemical, have shown broad spectrum antitumor activity and moderate anti HIV-1 potency, highlighting their potential as antitumor and antiviral agents (El-Sherbeny et al., 2003).
properties
Product Name |
3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
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Molecular Formula |
C31H32N4O2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C31H32N4O2/c36-30(25-15-16-26-27(22-25)32-28-14-8-3-9-17-35(28)31(26)37)34-20-18-33(19-21-34)29(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-2,4-7,10-13,15-16,22,29H,3,8-9,14,17-21H2 |
InChI Key |
BXSFOIVYQMOQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N2CC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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